N-[2-(4-Methoxyphenyl)ethyl]-2-(N-phenyl4-ethoxybenzenesulfonamido)acetamide
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Overview
Description
N-[2-(4-Methoxyphenyl)ethyl]-2-(N-phenyl4-ethoxybenzenesulfonamido)acetamide is a complex organic compound with a molecular formula of C11H15NO2 It is known for its unique chemical structure, which includes a methoxyphenyl group, an ethyl chain, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-Methoxyphenyl)ethyl]-2-(N-phenyl4-ethoxybenzenesulfonamido)acetamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-methoxyphenylacetic acid with ethylamine to form an intermediate, which is then reacted with phenyl4-ethoxybenzenesulfonyl chloride under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing the production time and cost.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-Methoxyphenyl)ethyl]-2-(N-phenyl4-ethoxybenzenesulfonamido)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[2-(4-Methoxyphenyl)ethyl]-2-(N-phenyl4-ethoxybenzenesulfonamido)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-[2-(4-Methoxyphenyl)ethyl]-2-(N-phenyl4-ethoxybenzenesulfonamido)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[2-(4-Methoxyphenyl)ethyl]-2-(N-phenyl4-ethoxybenzenesulfonamido)acetamide include:
- N-(4-Methoxyphenyl)-N-methylacetamide
- N-(4-Methoxyphenyl)-2-methoxyacetamide
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
This detailed article provides an overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C25H28N2O5S |
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Molecular Weight |
468.6 g/mol |
IUPAC Name |
2-(N-(4-ethoxyphenyl)sulfonylanilino)-N-[2-(4-methoxyphenyl)ethyl]acetamide |
InChI |
InChI=1S/C25H28N2O5S/c1-3-32-23-13-15-24(16-14-23)33(29,30)27(21-7-5-4-6-8-21)19-25(28)26-18-17-20-9-11-22(31-2)12-10-20/h4-16H,3,17-19H2,1-2H3,(H,26,28) |
InChI Key |
GQTYZHGFDPMADG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCCC2=CC=C(C=C2)OC)C3=CC=CC=C3 |
Origin of Product |
United States |
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